Tert-butyl 3-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H24FN2O3. This compound is characterized by the presence of a piperidine ring, an azetidine ring, and a fluoromethyl group, making it a unique structure in the realm of organic chemistry. It is often used in various chemical and pharmaceutical research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of a suitable azetidine precursor with a fluoromethylating agent under controlled conditions. The piperidine ring is then introduced through a subsequent reaction, often involving a coupling reagent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Tert-butyl 3-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The piperidine and azetidine rings contribute to the overall molecular stability and reactivity, facilitating its role in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
- Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(3-(fluoromethyl)azetidine-1-carbonyl)piperidine-1-carboxylate is unique due to the combination of its fluoromethyl group and the presence of both azetidine and piperidine rings. This structural arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-[3-(fluoromethyl)azetidine-1-carbonyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25FN2O3/c1-15(2,3)21-14(20)17-6-4-5-12(10-17)13(19)18-8-11(7-16)9-18/h11-12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOCQZDPDACZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CC(C2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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